Hirudonine

描述

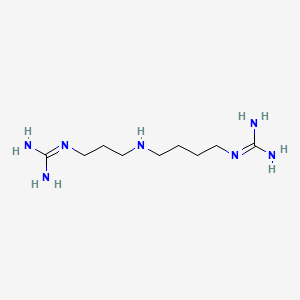

Structure

3D Structure

属性

CAS 编号 |

2465-97-6 |

|---|---|

分子式 |

C9H23N7 |

分子量 |

229.33 g/mol |

IUPAC 名称 |

2-[3-[4-(diaminomethylideneamino)butylamino]propyl]guanidine |

InChI |

InChI=1S/C9H23N7/c10-8(11)15-6-2-1-4-14-5-3-7-16-9(12)13/h14H,1-7H2,(H4,10,11,15)(H4,12,13,16) |

InChI 键 |

KESWKVCUKVUPPR-UHFFFAOYSA-N |

SMILES |

C(CCN=C(N)N)CNCCCN=C(N)N |

规范 SMILES |

C(CCN=C(N)N)CNCCCN=C(N)N |

其他CAS编号 |

2465-97-6 |

同义词 |

diguanylspermidine hirudonine hirudonine trihydrochloride |

产品来源 |

United States |

Natural Occurrence and Biological Origin of Hirudonine

Isolation and Identification from Biological Sources (Hirudo medicinalis)

Hirudonine has been identified as a natural constituent of the medicinal leech, Hirudo medicinalis. Its presence has been noted within the central nervous system of this annelid. The biosynthesis of this compound in the leech has been investigated, revealing a process of transamidination.

While detailed, step-by-step isolation protocols are not extensively published in readily available literature, the identification of this compound in biological samples generally relies on a combination of chromatographic and spectrometric techniques. These methods allow for the separation of complex mixtures of biological molecules and the precise determination of their chemical structures.

Analytical Techniques for the Identification of this compound:

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Separation of this compound from other compounds in a biological extract. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern of this compound for structural elucidation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the atomic structure of the molecule, confirming the identity of this compound. |

Putative Biosynthetic Pathways and Precursors in Biological Systems

The biosynthesis of this compound is intrinsically linked to polyamine metabolism, with spermidine (B129725) serving as its direct precursor. The formation of this compound involves the addition of two guanidino groups to the spermidine molecule.

Enzymatic Conversion from Spermidine (e.g., via Amidinotransferase Activity)

The key enzymatic reaction in the formation of this compound is transamidination, a process catalyzed by amidinotransferases. In this reaction, the amidino group from a donor molecule, such as L-arginine, is transferred to an amino group of an acceptor molecule. In the case of this compound biosynthesis, spermidine acts as the acceptor.

The proposed biosynthetic pathway involves a two-step enzymatic conversion:

An amidinotransferase catalyzes the transfer of an amidino group from L-arginine to one of the primary amino groups of spermidine, forming a mono-guanidinated intermediate.

A second transamidination reaction occurs, adding another amidino group to the other primary amino group of the spermidine backbone, resulting in the formation of this compound (diguanylspermidine).

This enzymatic process highlights the role of amidinotransferases in the diversification of naturally occurring guanidino compounds.

Role of Polyamine Metabolism in this compound Biogenesis

Polyamine metabolism is fundamental to the biogenesis of this compound, as it supplies the essential precursor, spermidine. Polyamines, including putrescine, spermidine, and spermine (B22157), are ubiquitous polycations crucial for various cellular processes such as cell growth, proliferation, and differentiation. The synthesis of spermidine itself is a multi-step process originating from the amino acid ornithine. The availability of spermidine is, therefore, a critical regulatory point for the biosynthesis of this compound in organisms where this pathway is active. The formation of this compound represents a specialized branch of polyamine metabolism, leading to the production of a more complex, guanidinylated molecule.

Chemical Synthesis and Derivatization Strategies for Hirudonine

Total Synthesis Approaches for Hirudonine

The total synthesis of this compound has been achieved through carefully designed routes that address the challenge of selectively modifying the different amino groups of the precursor polyamine, spermidine (B129725). rsc.orgresearchgate.net These approaches rely on a combination of specific protecting groups and efficient guanidinylation methods to achieve the desired product. rsc.org

The selective functionalization of polyamines like spermidine, which contains primary and secondary amino groups, necessitates a robust protecting group strategy. In the synthesis of this compound, which is N8-(4-aminobutyl)-N'-(3-aminopropyl)guanidine, the terminal primary amino groups (N1 and N8) of spermidine must be differentiated from the internal secondary amino group (N4) to allow for selective guanidinylation. rsc.orgrsc.org

A successful strategy involves the use of orthogonal protecting groups that can be removed under different conditions. rsc.org Key protecting groups employed in this compound synthesis include:

N-trifluoroacetyl (TFA): This group is used to protect the primary amino groups of spermidine. It is stable under various reaction conditions but can be selectively removed using methanolic ammonia. rsc.orgrsc.org

N-4-azidobenzyloxycarbonyl (Az-Cbz): This protecting group is utilized for the secondary amino group (N4) of spermidine. rsc.orgresearchgate.net Its selective removal is achieved through reduction of the azido (B1232118) group, for instance, using dithiothreitol (B142953) (DTT) and triethylamine, which triggers fragmentation of the carbamate. rsc.org This chemoselective deprotection is crucial for the regioselective introduction of the guanidinyl function. rsc.orgrsc.org

The strategic application of these protecting groups allows for the preparation of key intermediates where only the desired amino groups are available for subsequent reactions. rsc.org

Table 1: Protecting Groups in this compound Synthesis

| Protecting Group | Abbreviation | Target Amino Group(s) | Deprotection Reagent(s) | Reference |

| Trifluoroacetyl | TFA | Primary (N1, N8) | Methanolic ammonia | rsc.orgrsc.org |

| 4-Azidobenzyloxycarbonyl | Az-Cbz | Secondary (N4) | Dithiothreitol (DTT), Triethylamine | rsc.orgrsc.org |

Regioselective amidinylation, the process of introducing a guanidinyl group at a specific amino function, is the final key step in the synthesis of this compound. researchgate.net With the N4 amino group of spermidine protected, the terminal primary amino groups are free to react with a guanidinylating agent. rsc.org The choice of the amidinylating agent is critical for achieving high yields and purity.

An effective method for regioselective amidinylation involves the use of pyrazole-based reagents. rsc.org These reagents react specifically with the deprotected primary amino groups to form a stable intermediate.

The introduction of the guanidino function is often accomplished using an N-nitroguanidinyl precursor. researchgate.netrsc.org A particularly effective reagent for this transformation is 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboximidamide . rsc.orgresearchgate.net This reagent reacts with the primary amino groups of the protected spermidine derivative in methanol (B129727) to yield a nitroguanidine (B56551) derivative. rsc.org

The nitro group serves as a protecting group for the guanidino function and can be removed in the final step of the synthesis. rsc.org The removal of the nitro group is typically achieved by catalytic transfer hydrogenation, using a hydrogen donor like formic acid in the presence of a palladium on carbon (Pd/C) catalyst. rsc.org This method is advantageous as it is generally clean and efficient. The final product, this compound, can then be isolated, often as a salt such as this compound sulfate (B86663), the structure of which has been confirmed by X-ray crystal analysis. rsc.org

Table 2: Key Reagents in this compound Synthesis

| Reagent | Function | Step | Reference |

| 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboximidamide | Guanidinylating agent | Introduction of the nitroguanidinyl group | rsc.orgresearchgate.net |

| Formic acid / 10% Pd/C | Reducing agent system | Removal of the nitro group from the nitroguanidine | rsc.org |

Synthesis of this compound Analogues and Guanidinylated Polyamine Derivatives

The synthetic methodologies developed for this compound can be adapted to produce a variety of analogues and other guanidinylated polyamine derivatives. researchgate.net This allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties.

The design of this compound analogues often involves modifications to the polyamine backbone or the nature and position of the guanidinyl groups. The principles of structural modification are guided by the desire to understand how changes in the molecule's size, shape, and charge distribution affect its biological interactions. For instance, altering the length of the carbon chains in the polyamine backbone can influence the molecule's flexibility and its ability to bind to biological targets. canterbury.ac.nz The synthesis of such analogues often requires the development of versatile synthetic routes that allow for the introduction of different structural motifs.

While the direct synthesis of "Arg-analogues" of this compound is not extensively detailed in the reviewed literature, the synthesis of arginine-containing peptides and related structures provides insights into the methodologies that could be applied. The synthesis of analogues of hirudin, a different, larger peptide, has involved the replacement of amino acids with arginine to enhance binding to its target, thrombin. nih.gov These syntheses often employ solid-phase peptide synthesis techniques. nih.gov

For this compound, the creation of an "Arg-analogue" would likely involve incorporating an arginine-like side chain or replacing a part of the polyamine structure with a moiety that mimics the key functional groups of arginine. The synthesis of such compounds would rely on the principles of selective protection and functionalization established in the total synthesis of this compound itself, potentially combined with peptide coupling techniques if an amino acid is to be incorporated. The synthesis of various guanidinylated polyamines demonstrates the feasibility of creating a diverse library of such compounds. researchgate.net

Structural Elucidation and Conformational Analysis of Hirudonine

X-ray Crystallographic Studies of Hirudonine Salts (e.g., this compound Sulphate)

The crystal structure of this compound in the form of its sulphate salt has been a key area of investigation, providing a detailed view of its solid-state conformation and intermolecular interactions. ias.ac.inresearchgate.netresearchgate.net

Crystals of this compound sulphate (C₉H₂₃N₇·1.5H₂SO₄·2.5H₂O) were found to be colorless, thin, and rectangular. ias.ac.in X-ray diffraction analysis revealed that this compound sulphate crystallizes in the triclinic system with the Pī space group. ias.ac.in The structure was initially solved in the P1 space group and later refined in Pī after observing that the coordinates of the two amine molecules were related by a center of inversion. ias.ac.in

The unit cell parameters for this compound sulphate were determined at a temperature of 295 K. ias.ac.in The refinement of these parameters was based on 17 reflections. ias.ac.in

| Parameter | Value |

| a | 7.168(9) Å |

| b | 14.534(6) Å |

| c | 11.918(5) Å |

| α | 110.50(3)° |

| β | 108.75(6)° |

| γ | 79.16(6)° |

| Volume (V) | 1097(2) ų |

| Z | 2 |

| Calculated Density (dx) | 1.358(2) g/cm³ |

| Measured Density (dc) | 1.276 g/cm³ |

| Data sourced from single-crystal X-ray diffraction analysis of this compound sulphate. ias.ac.in |

In the solid state, the this compound molecule adopts a specific conformation dictated by the crystal packing forces and intermolecular interactions.

A notable feature of the this compound sulphate crystal structure is the formation of water channels. ias.ac.in These channels are located at specific positions within the crystal lattice and are formed by the involvement of water oxygens, amine groups, and sulphate oxygens, extending along the a-axis. ias.ac.in The presence of these channels suggests the potential for the transport of small molecules or ions through the crystal structure.

Solution-State Structural Characterization

While X-ray crystallography provides a static picture of the molecule in the solid state, solution-state Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the dynamic conformational behavior of this compound in solution. jeol.commdpi.comnih.gov Although specific detailed solution-state NMR studies on this compound are not extensively reported in the provided search results, the use of techniques like 13C NMR and 2D-NMR spectroscopy would be instrumental in determining the solution conformation. researchgate.netmdpi.com Such studies would reveal information about the flexibility of the polyamine chain and the preferred conformations around the rotatable bonds in different solvent environments.

Computational Modeling of this compound Molecular Architecture

Computational modeling has been employed to understand the binding of polyamines, structurally related to this compound, to biological targets. For instance, modeling studies of spermidine (B129725) binding in the active site of HsvA, a polyamine amidinotransferase, have provided insights into the electrostatic interactions that govern substrate binding. nih.gov These studies suggest that the amine groups of the polyamine chain form key interactions with amino acid residues in the enzyme's active site. nih.gov Similar computational approaches could be applied to this compound to predict its preferred conformations and its interactions with biological macromolecules, complementing the experimental data from X-ray crystallography and NMR spectroscopy.

Biochemical Mechanisms and Biological Activities of Hirudonine

Enzymatic Interactions and Regulation

Hirudonine's primary enzymatic interaction involves the inhibition of nitric oxide synthase (NOS), an enzyme crucial for the production of nitric oxide, a key signaling molecule.

Inhibition of Nitric Oxide Synthase (NOS) Activity

Research has demonstrated that this compound can inhibit the activity of neuronal nitric oxide synthase (nNOS). nih.gov In studies using rat brain tissue, this compound was shown to reduce nNOS activity to 64.2%. nih.gov This inhibitory effect is noteworthy as it contributes to the understanding of how naturally occurring compounds can modulate the nitric oxide pathway.

The available research specifically highlights this compound's inhibitory action on the neuronal isoform of nitric oxide synthase (nNOS). nih.gov Studies have focused on its effects within the rat brain, indicating a targeted interaction with the NOS present in neuronal tissues. nih.gov

When compared to other known NOS inhibitors, this compound's efficiency is moderate. For instance, NG-monomethyl-L-arginine, a well-established NOS inhibitor, reduced nNOS activity to 36.5%, indicating a more potent inhibition than this compound (64.2%). nih.gov Other arginine analogues, such as diamidinocystamine and guanethidine, also showed inhibitory effects on nNOS activity, reducing it to 67.3% and 74.1% respectively. nih.gov

| Compound | nNOS Activity Inhibition (%) |

| This compound | 64.2% |

| NG-monomethyl-L-arginine | 36.5% |

| Diamidinocystamine | 67.3% |

| Guanethidine | 74.1% |

| Dimethylguanidine | 88.0% |

| N-benzoylguanidine | 90.7% |

| Data from a study on nNOS activity in the rat brain. nih.gov |

Modulation of Other Enzyme Systems

Current scientific literature primarily focuses on this compound's interaction with nitric oxide synthase. Information regarding its modulation of other enzyme systems is not extensively detailed in the available research.

Receptor Agonism and Allosteric Modulation

Beyond its enzymatic interactions, this compound also demonstrates activity at receptor sites, particularly the NMDA receptor complex.

Agonistic Activity at N-methyl-D-aspartate (NMDA) Receptor Polyamine Binding Sites

This compound is recognized for its agonistic activity at the polyamine binding site of the N-methyl-D-aspartate (NMDA) type of glutamate (B1630785) receptor complex. nih.gov This suggests that this compound can bind to and activate this specific site on the NMDA receptor, which is involved in modulating the receptor's function and ion channel openings in the brain. nih.govresearchgate.net The interaction of polyamines and their agonists with the NMDA receptor is a critical aspect of glutamatergic neurotransmission. researchgate.netnih.gov

Interactions with Cellular Processes and Macromolecules

This compound, a spermidine (B129725) derivative also known as 1,8-diamidino-spermidine, has been observed to interact with eukaryotic cells, particularly murine L-cells (fibroblasts). nih.gov In studies comparing the effects of various bleomycin (B88199) derivatives on these cells, this compound demonstrated a significant and specific capacity to inhibit certain drug-induced lethal effects. nih.gov This interaction highlights a targeted activity at the cellular level, as the protective effect was not observed universally across different cell types, such as in Escherichia coli. nih.gov

A primary documented activity of this compound is its ability to modulate the cytotoxic effects of the chemotherapeutic agent Bleomycin A5. Research has shown that Bleomycin A5, a spermidine derivative, is highly toxic to L-cells. nih.gov The co-administration of this compound markedly and specifically inhibits these lethal effects in L-cells. nih.gov

This inhibitory action is highly specific. This compound did not affect the toxicity of other bleomycin derivatives, such as Bleomycin A2 (the dimethyl sulfonium (B1226848) aminopropyl derivative) or Bleomycin B2 (the agmatine (B1664431) derivative), in the same cell line. nih.gov This specificity suggests a precise mechanism of interaction related to the spermidine structure of Bleomycin A5. Furthermore, the inhibitory effect is cell-type dependent, as this compound did not prevent the lethal action of Bleomycin A5 in E. coli. nih.gov

Table 1: Effect of this compound on Bleomycin Lethality

| Compound Administered | Cell Type | Observed Effect | Citation |

|---|---|---|---|

| Bleomycin A5 + this compound | L-cells (mouse fibroblasts) | Markedly inhibited the lethal effects of Bleomycin A5. | nih.gov |

| Bleomycin A2 + this compound | L-cells (mouse fibroblasts) | Did not affect the toxicity of Bleomycin A2. | nih.gov |

| Bleomycin B2 + this compound | L-cells (mouse fibroblasts) | Did not affect the toxicity of Bleomycin B2. | nih.gov |

| Bleomycin A5 + this compound | E. coli | Did not inhibit the lethal effects of Bleomycin A5. | nih.gov |

Biological Effects in Animal Models

This compound is recognized as a convulsant in mammalian models. nih.govresearchgate.net When administered via intracisternal injection to animals such as rats, rabbits, and cats, this compound is one of several guanidino compounds that induce seizures and convulsions. nih.govresearchgate.net This neurobiological activity places it in a category with other convulsant guanidine (B92328) derivatives like audonine and alpha-keto-delta-guanidinovaleric acid. nih.govresearchgate.net The convulsive states triggered by these compounds are thought to be associated with the depression of serotonergic neuron functions and an accumulation of free radicals in the brain. nih.gov

This compound exerts a significant influence on the efficacy of trypanocidal agents in animal models infected with parasitic organisms. nih.gov Specifically, in mice infected with Trypanosoma brucei brucei, the causative agent of African trypanosomiasis, this compound can counteract the therapeutic effects of certain drugs. nih.gov

The antibiotic Bleomycin has been shown to have a curative effect in mice infected with Trypanosoma brucei brucei, prolonging life significantly. nih.gov However, when this compound is co-administered with Bleomycin, it annuls these curative, trypanocidal effects. nih.gov This reversal is signaled by the reappearance of trypanosomes in the peripheral blood and the subsequent death of the animal, demonstrating that this compound interferes with the antiparasitic action of the drug. nih.gov This effect is also seen with the administration of other polyamines like spermidine and spermine (B22157), but not with putrescine. nih.gov

Table 2: this compound's Influence on Trypanocidal Treatment in Mice

| Treatment Administered to Infected Mice | Outcome | Citation |

|---|---|---|

| Bleomycin | Prolonged life (>30 days), no relapse. | nih.gov |

| Bleomycin + this compound | Annulled the curative effects; trypanosomes reappeared in blood, leading to death. | nih.gov |

| Bleomycin + Spermidine | Annulled the curative effects. | nih.gov |

| Bleomycin + Spermine | Annulled the curative effects. | nih.gov |

| Bleomycin + Putrescine | Did not annul the curative effects. | nih.gov |

Hirudonine in the Context of Polyamine Biosynthesis and Regulation

Role of Polyamines (Putrescine, Spermidine (B129725), Spermine) as Precursors and Modulators

Polyamines are ubiquitous, low-molecular-weight aliphatic polycations that are essential for various cellular processes, including cell growth, proliferation, and differentiation. The primary polyamines—putrescine, spermidine, and spermine (B22157)—are synthesized from amino acid precursors. The biosynthesis of Hirudonine, also known as diguanylspermidine, is intrinsically linked to the polyamine metabolic pathway, with spermidine serving as the direct backbone for its formation.

The synthesis of polyamines begins with the production of putrescine. This can occur through two primary routes: either from the decarboxylation of ornithine by ornithine decarboxylase (ODC) or from arginine via the actions of arginine decarboxylase (ADC), agmatine (B1664431) iminohydrolase (AIH), and N-carbamoylputrescine amidohydrolase (CPA). youtube.com Ornithine itself is derived from arginine through the action of arginase. researchgate.net Putrescine is then converted to spermidine by spermidine synthase, which adds an aminopropyl group from decarboxylated S-adenosylmethionine (SAM). researchgate.netwikipedia.org Subsequently, spermine can be synthesized from spermidine by the addition of another aminopropyl group, a reaction catalyzed by spermine synthase. researchgate.netwikipedia.org

This compound is a diguanidinated derivative of spermidine, meaning two guanidino groups are transferred to the terminal amino groups of the spermidine molecule. Therefore, spermidine acts as the direct precursor, or the amidine acceptor, in the final steps of this compound biosynthesis. The availability of intracellular spermidine is a critical factor that can modulate the rate of this compound synthesis. Fluctuations in the levels of putrescine, spermidine, and spermine, which are tightly regulated through biosynthesis, catabolism, and transport, can thus indirectly influence the production of this compound by controlling the availability of its core structural component. nih.gov

Functional Characterization of Amidinotransferases Involved in this compound Formation (e.g., HsvA)

The formation of this compound from spermidine requires the enzymatic transfer of two guanidino groups from a donor molecule, a reaction catalyzed by a class of enzymes known as amidinotransferases (also called transamidinases). While the specific enzyme responsible for the synthesis of this compound has not been definitively characterized in all organisms, the virulence-associated protein HsvA from the fire blight pathogen Erwinia amylovora serves as a well-studied example of a polyamine amidinotransferase. researchgate.net HsvA is known to catalyze the transfer of an amidino group to polyamines, demonstrating a preference for linear aliphatic polyamines as acceptor substrates. researchgate.net

Substrate Specificity of Amidinotransferases

Amidinotransferases exhibit a range of substrate specificities. For instance, the well-characterized L-arginine:glycine (B1666218) amidinotransferase (AGAT) is responsible for the first step in creatine (B1669601) biosynthesis and primarily uses glycine as its amidine acceptor. wikipedia.orgmedlineplus.gov However, other amidinotransferases can act on a broader range of substrates.

The enzyme HsvA displays a clear preference for polyamines as the amidino acceptor substrate, particularly spermidine and putrescine. researchgate.net Kinetic studies of HsvA have revealed a significantly higher affinity for spermidine compared to putrescine. This specificity is crucial as it dictates which polyamine is preferentially guanidinated. In the context of this compound synthesis, an amidinotransferase with a high specificity for spermidine would be required. The synthesis of this compound involves the addition of two guanidino groups, suggesting either a single enzyme capable of catalyzing both transfers or two different enzymes acting sequentially. The substrate specificity of such an enzyme would determine its ability to bind both spermidine and the intermediate, monoguanylspermidine, to complete the synthesis of diguanylspermidine (this compound). The primary donor of the amidino group for these reactions is typically L-arginine. researchgate.net

Reaction Mechanism of Amidinotransferase-Mediated Synthesis

The reaction mechanism of amidinotransferases, such as L-arginine:glycine amidinotransferase (AGAT), generally follows a ping-pong mechanism involving two main steps and the formation of a covalent enzyme intermediate. This mechanism can be considered a model for the synthesis of this compound.

The proposed mechanism involves two sequential transfers of a guanidino group:

First Half-Reaction (Formation of the Amidinotransferase-Thiol Intermediate): The reaction begins with the binding of the first L-arginine molecule (the amidino donor) to the enzyme's active site. A nucleophilic attack is initiated by the thiol group of a conserved cysteine residue in the active site onto the guanidino carbon of L-arginine. This leads to the formation of a covalent tetrahedral intermediate. The bond between the amidino group and the rest of the arginine molecule is then cleaved, releasing L-ornithine. This leaves the amidino group covalently attached to the active site cysteine, forming a stable amidino-cysteine intermediate.

Second Half-Reaction (Transfer to the Acceptor): The first acceptor molecule, spermidine, then enters the active site. The terminal primary amino group of spermidine performs a nucleophilic attack on the carbon of the enzyme-bound amidino group. This results in the formation of another tetrahedral intermediate. The bond between the amidino group and the cysteine thiol is then broken, releasing monoguanylspermidine and regenerating the free enzyme.

This two-step process is then repeated, with the monoguanylspermidine acting as the acceptor substrate for the second guanidino group transfer from another molecule of L-arginine, ultimately forming this compound.

Interplay with Arginine Metabolism

Arginine metabolism is central to the biosynthesis of this compound, as L-arginine serves as the essential donor of the guanidino groups. researchgate.net The availability of arginine within the cell is therefore a key regulatory factor for this compound production. Arginine is a versatile amino acid involved in numerous metabolic pathways, including protein synthesis, the urea (B33335) cycle, and the production of nitric oxide and creatine. nih.gov

The synthesis of this compound represents a significant intersection between polyamine and arginine metabolism. The core structure is derived from the polyamine pathway (via spermidine), while the functional guanidino groups are supplied by the arginine pool. The enzymatic reaction catalyzed by the amidinotransferase releases L-ornithine as a byproduct for each guanidino group transferred. wikipedia.org This ornithine can re-enter several metabolic pathways. For example, it can be used for the synthesis of other amino acids like proline and glutamate (B1630785), or it can be converted back into putrescine by ornithine decarboxylase, thereby feeding back into the polyamine synthesis pathway. researchgate.netresearchgate.net This creates a direct metabolic link where a product of this compound synthesis can serve as a precursor for the synthesis of its own backbone molecule.

Therefore, the regulation of enzymes in both the arginine and polyamine biosynthetic pathways can have a cascading effect on the cellular concentration of this compound. Conditions that alter the intracellular levels of arginine, such as changes in dietary intake or the activity of enzymes like arginase (which competes for arginine), will directly impact the substrate pool available for the amidinotransferase and, consequently, affect the rate of this compound synthesis. nih.govresearchgate.net

Advanced Analytical and Spectroscopic Methodologies in Hirudonine Research

Mass Spectrometry for Structural Confirmation and Metabolite Detection

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound bitesizebio.com. In hirudonine research, MS plays a vital role in confirming the synthesized or isolated compound's structure and detecting potential metabolites.

For structural confirmation, high-resolution MS can accurately determine the molecular weight of this compound, which is approximately 229.20149376 Da nih.gov. This precise mass measurement helps to verify the molecular formula C9H23N7 nih.gov. Tandem Mass Spectrometry (MS/MS) can further fragment the this compound ion into smaller characteristic ions, producing a fragmentation pattern that serves as a molecular fingerprint. Comparing this pattern to spectral libraries or predicted fragmentation pathways helps unequivocally confirm the compound's identity and structural integrity nih.govumich.edu.

MS is also crucial for detecting and identifying metabolites of this compound. When this compound is introduced into a biological system or subjected to enzymatic reactions, it may undergo metabolic transformations. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful here nih.govuni-luebeck.de. LC-MS couples the separation power of liquid chromatography with the detection capabilities of MS, allowing for the separation of complex mixtures and the detection of individual components based on their mass spectra and retention times nih.gov. This enables researchers to identify potential metabolites by looking for compounds with molecular weights or fragmentation patterns related to this compound mdpi.commdpi.com. For instance, changes in molecular weight could indicate hydroxylation, oxidation, or conjugation reactions, while specific fragmentation patterns might reveal modifications to the guanidine (B92328) or polyamine backbone nih.govumich.edu.

Studies on related polyamines and peptides demonstrate the utility of MS in detecting modified or truncated forms. For example, Liquid Secondary Ion Mass Spectrometry (LSIMS) has been used to characterize recombinant hirudins, allowing for the distinction of variants differing by a single amino acid and the identification of N-terminal additions or C-terminal deletions nih.govnih.gov. While hirudin is a larger peptide compared to this compound, the principle of using MS for detecting structural variations and related compounds is applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the local chemical environment, connectivity, and three-dimensional structure of molecules in solution or solid state nih.govnih.gov. For this compound, NMR spectroscopy is invaluable for confirming its structure and investigating its conformational dynamics.

¹H NMR and ¹³C NMR spectroscopy are routinely used to assign signals to specific protons and carbons within the this compound molecule steelyardanalytics.com. The chemical shifts, splitting patterns (due to J-coupling), and integration of signals in the NMR spectra provide detailed information about the compound's functional groups and their connectivity, confirming the proposed structure steelyardanalytics.comyoutube.com. Two-dimensional NMR techniques, such as COSY, TOCSY, HSQC, and HMBC, are particularly powerful for establishing through-bond and through-space correlations between nuclei, allowing for unambiguous assignment of all resonances and verification of the molecular scaffold nih.govsteelyardanalytics.com.

Beyond basic structural confirmation, NMR spectroscopy can probe the conformational dynamics of this compound. Polyamines like this compound are flexible molecules in solution due to the rotation around single bonds in their alkyl chains. NMR parameters, such as chemical shifts, coupling constants, and relaxation rates, are sensitive to molecular motion and conformation nih.gov. By studying these parameters under different conditions (e.g., temperature, solvent, presence of binding partners), researchers can gain insights into the preferred conformations of this compound and how its flexibility might be affected by its environment or interactions nih.govnih.gov.

For instance, studies on other flexible peptides and polyamines have utilized NMR to investigate conformational ensembles and dynamic processes nih.govnih.gov. While specific NMR data on the conformational dynamics of this compound were not extensively found in the search results, the established principles of using NMR for studying molecular flexibility in similar compounds are directly applicable. High-resolution NMR can be used to track metabolites in living systems and investigate protein structures and dynamics nih.govyoutube.com. Although this compound is a small molecule, this highlights the potential of NMR in studying its interactions within biological contexts.

The crystal structure of this compound sulphate has been determined by X-ray diffraction, providing a solid-state view of its conformation and hydrogen bonding interactions ias.ac.inresearchgate.net. While X-ray crystallography provides a static structure, NMR complements this by offering insights into the molecule's behavior in solution, which is often more relevant to its biological activity uzh.ch.

Chromatographic Techniques for Purification and Quantification

Chromatographic techniques are essential for the isolation, purification, and quantification of this compound from synthesis mixtures or biological samples iipseries.orgajprd.com. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase iipseries.orgresearchgate.net.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification and analysis of this compound researchgate.netnih.gov. Reversed-phase HPLC, which separates compounds based on their hydrophobicity, is commonly employed nih.gov. By optimizing the stationary phase (e.g., C18 column) and the mobile phase gradient (e.g., mixtures of water and acetonitrile (B52724) with acidic modifiers), this compound can be effectively separated from impurities researchgate.netpeptide.com. The high resolution and reproducibility of HPLC make it suitable for both analytical-scale separation to check purity and preparative-scale purification to obtain larger quantities of pure this compound peptide.comthermofisher.com.

Other chromatographic methods may also be relevant depending on the nature of the sample matrix and the desired purity. Ion-exchange chromatography, which separates compounds based on their charge, could be useful given the polycationic nature of this compound due to its guanidine groups rssl.com. Size-exclusion chromatography could be applied for separating this compound from much larger or smaller molecules atdbio.com.

For quantification, HPLC coupled with a suitable detector (e.g., UV-Vis detector if this compound has a chromophore, or coupled with MS for higher sensitivity and specificity) is commonly used nih.govmdpi.com. By injecting a known concentration of pure this compound to create a calibration curve, the concentration of this compound in a sample can be determined based on the peak area or height in the chromatogram mdpi.com. LC-MS/MS methods have been developed for the quantitative analysis of various metabolites in complex biological matrices, demonstrating the feasibility of developing similar methods for this compound and its potential metabolites mdpi.commdpi.com.

Chromatography is a fundamental technique in phytochemistry for isolating and purifying bioactive compounds from complex plant extracts, highlighting its broad applicability in natural product research, which could include sources of this compound or related compounds iipseries.orgresearchgate.net.

Data Table: Spectroscopic and Chromatographic Techniques in this compound Research

| Technique | Application in this compound Research | Key Information Provided |

| Mass Spectrometry (MS) | Structural Confirmation, Metabolite Detection | Molecular Weight, Elemental Composition, Fragmentation Pattern |

| NMR Spectroscopy | Structural Confirmation, Conformational Dynamics | Atomic Connectivity, Local Environment, 3D Structure, Flexibility |

| High-Performance Liquid Chromatography (HPLC) | Purification, Quantification, Purity Assessment | Separation from Impurities, Concentration Determination |

| LC-MS (or GC-MS) | Metabolite Identification and Quantification in Mixtures | Separation, Molecular Weight, Fragmentation Pattern, Retention Time |

| Ion-Exchange Chromatography | Purification (based on charge) | Separation based on ionic interactions |

| Size-Exclusion Chromatography | Purification (based on size) | Separation based on molecular size |

Detailed Research Findings (Based on general principles and related compound studies):

While specific detailed research findings solely focused on this compound using these techniques were not extensively available within the search results, the application of these methods to similar compounds (like other polyamines or peptides) provides a strong basis for their use in this compound research.

MS Findings (Illustrative based on related peptides): Studies on recombinant hirudins using LSIMS demonstrated the ability to distinguish peptide variants with high accuracy (≤ 0.3 Da) and identify minor peptide forms resulting from N-terminal additions or C-terminal deletions nih.govnih.gov. This suggests that MS techniques would be highly effective in identifying and characterizing different forms or derivatives of this compound, as well as potential metabolic products, by analyzing their precise masses and fragmentation patterns.

Chromatographic Findings (Illustrative based on peptide purification): RP-HPLC has been shown to be highly effective for separating bioactive peptides from complex mixtures, offering high sensitivity, resolution, and reproducibility researchgate.net. Optimization of HPLC gradients and stationary phases is crucial for achieving efficient separation of compounds with similar properties peptide.com. Preparative HPLC allows for scaling up the purification process to obtain sufficient quantities of the target molecule for further studies thermofisher.com. These findings indicate that optimized HPLC methods would be essential for isolating pure this compound from synthesis products or biological extracts.

Computational and Theoretical Studies on Hirudonine

Structure-Activity Relationship (SAR) Analysis of Hirudonine and its Analogues

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry and chemical biology used to establish relationships between the chemical structure of a series of compounds and their biological activity. Computational SAR methods employ various molecular descriptors and statistical techniques to build models that can predict the activity of new or modified compounds based on their structural features. These methods can involve 2D or 3D descriptors, quantum chemical properties, and machine learning algorithms. By analyzing how changes in chemical structure affect activity, researchers can gain insights into the key features required for binding to a biological target or eliciting a specific effect, guiding the design of more potent or selective analogues.

Based on the performed literature search, detailed computational SAR studies specifically focused on this compound and its synthetic or naturally occurring analogues were not found. While this compound's biological roles and synthesis pathways have been investigated experimentally, the application of computational SAR techniques to elucidate the structural determinants of its activity or interactions appears to be limited in the readily available literature.

Molecular Docking and Dynamics Simulations of this compound-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or nucleic acid. Molecular docking predicts the preferred binding pose and affinity of a ligand within a receptor's binding site by exploring various orientations and conformations. MD simulations extend this analysis by simulating the time-dependent behavior of the ligand-receptor complex, providing insights into the stability of the complex, conformational changes upon binding, and the dynamics of molecular interactions under physiological conditions. These methods are crucial for understanding the molecular basis of drug action, identifying potential off-targets, and guiding lead optimization in drug discovery.

Polyamines like this compound are known to interact with various biological molecules, including nucleic acids and enzymes involved in polyamine metabolism, such as ornithine decarboxylase (ODC) and spermidine (B129725) synthase nih.gov. While computational studies involving molecular dynamics simulations have been applied to other polyamine-related systems or targets nih.govciteab.com, specific molecular docking or dynamics simulations investigating the interaction of this compound as a ligand with a defined biological target were not identified in the conducted literature search. Therefore, detailed computational insights into how this compound might bind to or interact with specific biological macromolecules based on these simulation techniques are not available in the retrieved results.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, based on the principles of quantum mechanics, are used to compute the electronic structure, properties, and reactivity of molecules. These calculations can provide detailed mechanistic insights into chemical reactions, including transition states, activation energies, and reaction pathways. They can also be used to determine molecular properties such as charge distribution, electrostatic potential, and spectroscopic parameters, which are relevant for understanding molecular behavior and interactions. Methods ranging from semi-empirical to high-level ab initio and density functional theory (DFT) are employed depending on the size and complexity of the system and the desired level of accuracy.

While quantum chemical calculations have been applied to study reaction mechanisms and properties of various organic and biological molecules, including those with guanidine (B92328) or amine functionalities nih.gov, specific quantum chemical studies focused on elucidating the reaction mechanisms involving this compound or providing detailed mechanistic insights into its biological activity or metabolic transformations were not found in the performed literature search.

Future Research Directions for Hirudonine Investigations

Elucidation of Novel Biological Targets and Pathways

While the precise biological functions and targets of hirudonine are not yet fully characterized, its structural similarity to polyamines and its presence in biological systems suggest potential interactions with various cellular components and pathways. Polyamines are known to associate with nucleic acids and stabilize membranes, influencing a wide range of biological processes ctdbase.org. This compound, as a diguanidine derivative of spermidine (B129725), may share some of these properties or exhibit unique interactions due to its modified structure rsc.orggla.ac.uk.

Research into identifying novel biological targets could involve screening this compound against libraries of enzymes, receptors, and other proteins to identify specific binding partners. Techniques such as affinity chromatography using immobilized this compound could help isolate interacting proteins from cellular extracts google.com. Furthermore, investigating its effects on known polyamine-interacting proteins, such as ornithine decarboxylase (ODC), which is involved in polyamine biosynthesis, could reveal competitive or allosteric modulation researchgate.net. Studies have shown that this compound can inhibit the lethal effects of bleomycin (B88199) A5 in L-cells, suggesting an interaction with pathways related to this antibiotic's mechanism of action aacrjournals.org. However, it did not affect the toxicity of other bleomycin derivatives, indicating specificity aacrjournals.org.

Investigating the biological pathways influenced by this compound could involve transcriptomic and proteomic analyses of cells or organisms exposed to the compound. This could help identify changes in gene and protein expression related to its presence. Given its guanidine (B92328) groups, exploring interactions with anionic molecules and structures, including DNA and RNA, could be a fruitful area of research researchgate.net.

Exploration of this compound's Physiological Role in Diverse Organisms

This compound has been identified in leeches, specifically Hirudo medicinalis, where its biosynthesis from arginine has been investigated scispace.comresearchgate.net. Its physiological role in these organisms is not fully understood, although it has been suggested to potentially serve as a phosphate (B84403) acceptor rather than an excretory product archive.org.

Future research should focus on elucidating the specific functions of this compound in leeches. This could involve genetic studies to disrupt or enhance this compound biosynthesis and observe the resulting phenotypic changes. Investigating its concentration and localization in different tissues and developmental stages of leeches could provide clues about its function. Comparative studies with other organisms that produce guanidine derivatives could also offer insights into conserved or divergent roles researchgate.net. For instance, the biosynthesis of other guanidine compounds like arcaine (B1209109) in Hirudo medicinalis has also been studied scispace.comresearchgate.net.

Exploring the presence and function of this compound in other organisms, particularly those where polyamines play significant roles, could reveal broader biological relevance. While primarily associated with leeches, the distribution of this compound in other terrestrial and freshwater worms has been mentioned, warranting further investigation canterbury.ac.nz. Understanding its metabolic fate, including synthesis and degradation pathways, in different organisms is also crucial scispace.com.

Development of Advanced Synthetic Methodologies for this compound and its Derivatives

The synthesis of this compound has been reported through various methods, often involving the modification of polyamines like spermidine rsc.orgresearchgate.netrsc.orgrsc.org. Existing methods include reactions of spermidine with reagents like O-methylisothiourea sulfate (B86663) or 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboximidamide rsc.orgrsc.org. Protecting group strategies have been developed to selectively functionalize the amino groups of polyamines for this compound synthesis rsc.orgrsc.orgrsc.org.

Future research in this area should aim to develop more efficient, cost-effective, and environmentally friendly synthetic routes. This could involve exploring novel guanylation reagents and strategies that minimize the need for extensive protecting group manipulations. Developing asymmetric synthesis methods could be important if chiral derivatives of this compound are found to have distinct biological activities.

Furthermore, research into the synthesis of this compound derivatives with specific structural modifications is essential for structure-activity relationship studies. This would allow researchers to understand how changes in the molecule's structure affect its biological targets and activities. Developing libraries of this compound analogs could facilitate high-throughput screening for novel biological effects.

Data on reported synthesis methods can be summarized as follows:

| Method | Starting Material | Key Reagent | Reported Yield (%) | Reference |

| Reaction with O-methylisothiourea sulfate | Spermidine | O-methylisothiourea sulfate | 47 | rsc.org |

| Reaction with DMNPC followed by catalytic transfer hydrogenation | Spermidine | 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboximidamide (DMNPC) | 66 | rsc.org |

| Protecting group strategy (N-nitroguanidinyl precursor) | Spermidine | N-nitroguanidinyl, trifluoroacetyl, 4-azidobenzyloxycarbonyl | 89 | rsc.orgrsc.org |

| Improved procedure with 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboximidamide | Amino group | 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboximidamide | Not specified | rsc.org |

(Note: Yields may vary depending on specific reaction conditions and scale.)

Design of this compound-Inspired Molecular Probes for Biochemical Studies

The development of molecular probes based on the this compound structure could be invaluable tools for studying its biological interactions and pathways. These probes could include fluorescently labeled this compound analogs to track its distribution and localization in cells and tissues. Photoaffinity labels could be designed to covalently capture this compound-binding proteins, allowing for their identification and characterization.

Click chemistry-compatible this compound derivatives could enable the tagging and isolation of interacting molecules in complex biological systems. Additionally, the creation of immobilized this compound resins could facilitate the affinity purification of its binding partners google.com.

Such molecular probes would provide powerful means to directly investigate this compound's interactions at the molecular level, complementing genetic and biochemical studies aimed at understanding its biological roles and targets. This is particularly important given the limited current understanding of its specific binding partners and the pathways it influences.

常见问题

Q. How can researchers address ethical challenges in this compound trials involving vulnerable populations (e.g., elderly patients)?

- Guidelines : Establish independent data safety monitoring boards (DSMBs) for real-time adverse event review. Use validated frailty indices to stratify risk during participant selection. Ensure informed consent protocols are tailored for cognitive impairments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。